amine CAS No. 1019542-07-4](/img/structure/B1517588.png)
[2-(Pyridin-2-yl)ethyl](pyridin-3-ylmethyl)amine
Overview
Description
“2-(Pyridin-2-yl)ethylamine” is a chemical compound that has been used in the design of privileged structures in medicinal chemistry . It has been employed in the synthesis of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)ethylamine” involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yl)ethylamine” is complex and involves various chemical reactions. The structure of the synthetic derivatives was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Scientific Research Applications
Magnetic Properties and Slow Relaxation Processes
The compound exhibits unique magnetic properties and slow relaxation processes, which are indicative of Single-Molecule Magnet (SMM) behavior. These behaviors are influenced by small variations in the ligand field around Dy(III) ions, which are part of the compound's structure. Such properties are significant for applications in quantum computing and data storage, where molecule-based magnets are advantageous due to their tunable properties and potential for high-density information storage (Peng et al., 2016).
Hydrogen-Bonding Associations
The compound forms intermolecular hydrogen-bonding associations, which contribute to its structural stability. These associations are crucial in chemical synthesis and material science, where the formation of specific molecular architectures is essential (Hu et al., 2011).
Annulation Reactions
It acts as a 1,4-dipole synthon in annulation reactions, leading to the formation of highly functionalized tetrahydropyridines. Such reactions are fundamental in organic synthesis, where the construction of complex molecules from simpler precursors is a key objective (Zhu et al., 2003).
Catalysis and Functional Group Transformations
The compound functions as a bidentate directing group in catalysis, specifically in carbonylation reactions of ortho C-H bonds in aromatic amides. This catalytic activity is critical for the functionalization of organic molecules, a process widely used in pharmaceuticals, agrochemicals, and materials science (Inoue et al., 2009).
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-b]pyridine products. These heterocyclic structures are common in numerous pharmaceuticals and are vital for the development of new drugs and therapeutic agents (Ghaedi et al., 2015).
Future Directions
The future directions for “2-(Pyridin-2-yl)ethylamine” could involve further development of novel heterocyclic compounds with potential biological activities . The development of new methods for the synthesis of these compounds, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .
properties
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-8-16-13(5-1)6-9-15-11-12-4-3-7-14-10-12/h1-5,7-8,10,15H,6,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYOGQVSGHROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-yl)ethyl](pyridin-3-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



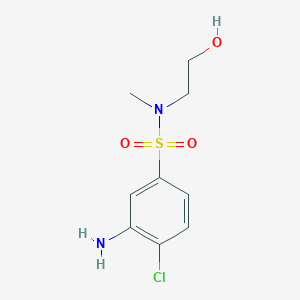
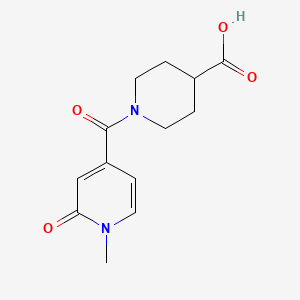
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
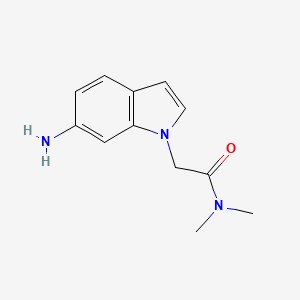
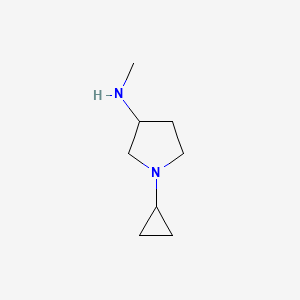

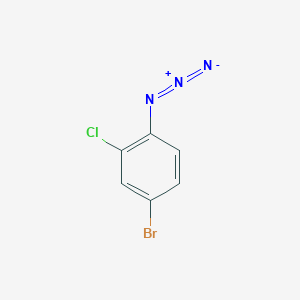

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)


![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
